molecular formula C19H16ClN3O2 B2475000 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-32-3

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2475000
CAS RN: 862809-32-3
M. Wt: 353.81
InChI Key: FEJNCHNTNHUAMS-UHFFFAOYSA-N
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Description

“2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound with the formula C19H16ClN3O2 . It has an average mass of 353.803 and a mono-isotopic mass of 353.09310 . The compound is part of the tetralins group .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24) . This indicates the molecular structure of the compound. The SMILES string is C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

  • Anticancer Properties : Several studies have synthesized and evaluated derivatives of this compound for their anticancer properties. For example, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives and found one compound to be highly active against breast cancer cell lines (Salahuddin et al., 2014). Similarly, Ravinaik et al. (2021) designed and synthesized benzamide derivatives, showing significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

  • Antimicrobial Activity : The antimicrobial properties of this compound and its derivatives have also been a focus of research. For example, Avagyan et al. (2020) synthesized oxadiazolylbenzodioxane derivatives and evaluated their antibacterial activity, demonstrating effective results (Avagyan et al., 2020). Another study by Rai et al. (2009) synthesized a series of oxadiazoles and found significant antibacterial activity in some of these compounds (Rai et al., 2009).

  • Antitubercular Activity : Nayak et al. (2016) demonstrated the synthesis and antitubercular screening of new amide derivatives, identifying lead molecules with potent activity against Mycobacterium tuberculosis (Nayak et al., 2016).

  • Antioxidant Evaluation : Bondock et al. (2016) synthesized a series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles and evaluated their antioxidant activity. Some of these compounds showed excellent antioxidant activity and high protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

  • Glycogen Phosphorylase Inhibitors : Onda et al. (2008) found that certain N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, related to the compound , exhibited potent inhibitory activity against glycogen phosphorylase, a key enzyme in diabetes management (Onda et al., 2008).

properties

IUPAC Name

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNCHNTNHUAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 4
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 5
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 6
2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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